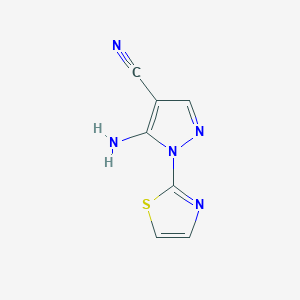

5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile

CAS No.: 650638-01-0

Cat. No.: VC3394770

Molecular Formula: C7H5N5S

Molecular Weight: 191.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 650638-01-0 |

|---|---|

| Molecular Formula | C7H5N5S |

| Molecular Weight | 191.22 g/mol |

| IUPAC Name | 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C7H5N5S/c8-3-5-4-11-12(6(5)9)7-10-1-2-13-7/h1-2,4H,9H2 |

| Standard InChI Key | QWTWCDPUVIRZNS-UHFFFAOYSA-N |

| SMILES | C1=CSC(=N1)N2C(=C(C=N2)C#N)N |

| Canonical SMILES | C1=CSC(=N1)N2C(=C(C=N2)C#N)N |

Introduction

Structural Characteristics

5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile features a pyrazole core with three key functional groups: an amino group at position 5, a nitrile (cyano) group at position 4, and a thiazole ring attached at the N1 position. This structural arrangement confers unique chemical and biological properties to the molecule.

Basic Structural Parameters

The molecular structure of 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile can be characterized by the following parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅N₅S |

| Molecular Weight | Approximately 191.21 g/mol |

| Core Structure | Pyrazole ring with thiazole substituent |

| Functional Groups | Amino (position 5), Nitrile (position 4), Thiazole (position 1) |

| Heteroatoms | Five nitrogen atoms, one sulfur atom |

Structural Comparison with Similar Compounds

The target compound shares structural similarities with other 5-amino-1-substituted-1H-pyrazole-4-carbonitriles that have been reported in the literature. For instance, 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile, which has a molecular weight of 214.23 g/mol, features a similar pyrazole-carbonitrile core but with a dimethylpyrimidinyl substituent instead of a thiazolyl group . Similarly, other compounds in this class typically maintain the 5-amino-1H-pyrazole-4-carbonitrile scaffold while varying the substituent at position 1, such as aryl groups, as seen in 5-amino-1-aryl-1H-pyrazole-4-carbonitriles .

Electronic and Spatial Configuration

The pyrazole core of the compound provides a planar, aromatic heterocycle with electron-withdrawing properties due to the presence of the cyano group. The thiazole substituent adds another heterocyclic component with distinct electronic properties influenced by the presence of sulfur and nitrogen atoms. The combination of these structural features likely influences the compound's reactivity, binding affinity to biological targets, and physicochemical properties.

Synthetic Methodologies

General Synthetic Approaches for 5-amino-1-substituted-pyrazole-4-carbonitriles

The synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles generally follows established methodologies involving the reaction of substituted hydrazines with (ethoxymethylene)malononitrile. This approach has been documented to yield the desired pyrazole structures with high regioselectivity .

Proposed Synthetic Route for the Target Compound

Based on the literature for similar compounds, a plausible synthetic route for 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile would involve:

-

Preparation of 2-hydrazinothiazole as the key precursor

-

Reaction of this hydrazine derivative with (ethoxymethylene)malononitrile in a suitable solvent such as ethanol under reflux conditions

-

Purification of the product by column chromatography

This synthetic approach is supported by the methodology described for similar compounds, where aryl hydrazines were reacted with (ethoxymethylene)malononitrile in refluxing ethanol to produce 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with yields ranging from 47% to 93% .

Reaction Mechanism

The reaction mechanism for the formation of 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile likely follows a pathway similar to that proposed for related compounds. The mechanism involves:

-

Initial Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the β-carbon of (ethoxymethylene)malononitrile

-

Formation of an intermediate hydrazide

-

Elimination of ethanol and rearrangement to form an alkylidene hydrazide

-

Intramolecular cyclization through nucleophilic attack of the second amine on the nitrile carbon

This mechanistic pathway explains the high regioselectivity observed in the formation of 5-amino-1-substituted-pyrazole-4-carbonitriles, with no formation of the alternative 3-amino regioisomer or uncyclized hydrazide intermediates .

Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Physical State | Crystalline solid | Common for similar heterocyclic compounds |

| Color | Yellowish to off-white | Typical for similar pyrazole derivatives |

| Melting Point | >200°C | Based on related compounds with high melting points due to H-bonding |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents | Common for compounds with both polar and aromatic regions |

| Stability | Stable under normal conditions | Expected based on similar heterocyclic structures |

Spectroscopic Characteristics

The expected spectroscopic properties of the compound would include:

Infrared Spectroscopy

Characteristic absorption bands would likely include:

-

NH₂ stretching vibrations (3300-3500 cm⁻¹)

-

C≡N stretching (2200-2240 cm⁻¹)

-

C=N and C=C stretching of pyrazole and thiazole rings (1550-1650 cm⁻¹)

NMR Spectroscopy

The ¹H NMR spectrum would feature signals for:

-

Amino group protons (broad singlet, δ ~5-6 ppm)

-

Thiazole ring protons (two distinct signals in the aromatic region, δ ~7-8 ppm)

-

Possibly a signal for the pyrazole C-H if present

Reactivity Profile

The reactivity of 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile would be primarily determined by its functional groups:

-

The amino group at position 5 could participate in various reactions, including acylation, alkylation, and condensation reactions

-

The nitrile group could undergo hydrolysis to form an amide or carboxylic acid, reduction to form an amine, or serve as a site for nucleophilic addition

-

The thiazole and pyrazole rings could engage in electrophilic or nucleophilic aromatic substitution reactions depending on reaction conditions

This reactivity profile makes the compound a potentially valuable intermediate for further derivatization and functionalization in medicinal chemistry and materials science applications.

Research Status and Future Directions

Current Research Status

Research on pyrazole derivatives has been extensive, with numerous studies focusing on the synthesis and biological evaluation of various substituted pyrazoles. While specific literature on 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile is limited, related compounds have been synthesized and characterized using modern spectroscopic techniques including NMR (¹H, ¹³C, COSY, HSQC, and HMBC) and mass spectrometry .

The synthetic methodologies for related compounds have been optimized to achieve high yields and excellent regioselectivity, providing a solid foundation for the preparation of the target compound .

Future Research Directions

Future research on 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile could focus on:

-

Development of efficient and scalable synthetic routes

-

Comprehensive characterization of physicochemical properties

-

Evaluation of biological activities, particularly in medicinal and agricultural contexts

-

Exploration of structure-activity relationships through the synthesis of analogs with modified substituents

-

Investigation of potential applications in materials science and coordination chemistry

The combination of the thiazole and pyrazole rings in a single molecule presents interesting opportunities for the development of compounds with unique properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume